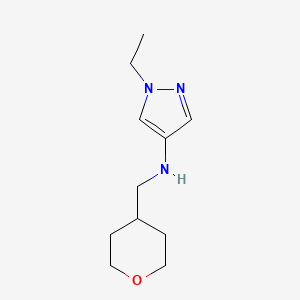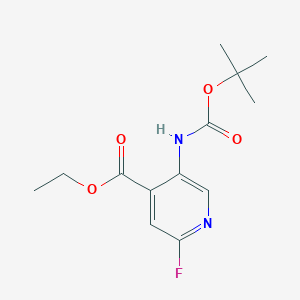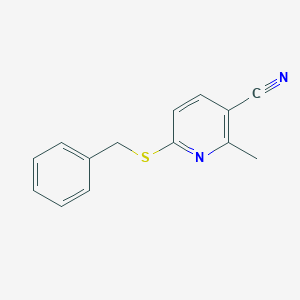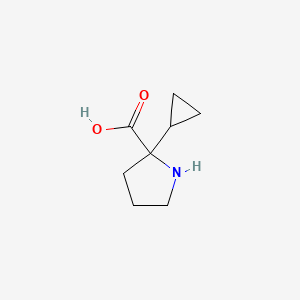
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C₁₁H₁₈N₂O. This compound features a pyrazole ring substituted with an ethyl group and an amine group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with tetrahydro-2H-pyran-4-ylmethylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine is unique due to its specific structural features, such as the combination of a pyrazole ring with a tetrahydro-2H-pyran-4-ylmethyl moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H19N3O |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-ethyl-N-(oxan-4-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3O/c1-2-14-9-11(8-13-14)12-7-10-3-5-15-6-4-10/h8-10,12H,2-7H2,1H3 |
Clave InChI |
NRRWXQGZWAIZIZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)NCC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13014045.png)


![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)


![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
